
3-Sulfopropyl methacrylate
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Description
3-Sulfopropyl methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O5S and its molecular weight is 208.23 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Polymerization Reactions
SPMA undergoes controlled polymerization via reversible addition-fragmentation chain transfer (RAFT) and surface-initiated atom transfer radical polymerization (SI-ATRP) :
RAFT Polymerization
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Chain transfer agent : Trithiocarbonate (e.g., CPP-TTC) for improved hydrolytic stability.
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Conditions : Yields well-defined homopolymers (e.g., PBSPMA) with controlled molecular weights.
SI-ATRP
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Catalyst system : CuCl₂/PMDETA with ascorbic acid as a reducing agent.
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Applications : Grafting SPMA onto substrates for antifouling coatings.
Free Radical Copolymerization
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Comonomers : Methyl methacrylate (MMA) for transparent, antifouling copolymers.
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Key findings :
Deprotection and Post-Polymerization Modifications
Protected SPMA polymers undergo deprotection under specific conditions:
Deprotection Conditions
Polymer | Protecting Group | NaI (70°C) | NaOH (RT) | HBr (100°C) | NaN₃ (100°C) |
---|---|---|---|---|---|
PBSPMA | Isobutyl | Cleaved | Stable | Stable | Stable |
PNSPMA | Neopentyl | Stable | Stable | Stable | Cleaved* |
PPhSPMA | Phenyl | Stable | Cleaved | Stable | Partial |
*Quantitative deprotection of PNSPMA requires 130°C with NaN₃ .
Notable side reactions :
Stability and Degradation
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Hydrolytic stability : Methacrylate-grafted SPMA (M-PSPMAK) resists hydrolysis better than silane-anchored analogs (Si-PSPMAK) .
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Degrafting : SPMA brushes degraft in polar solvents (e.g., water/methanol) via cleavage of anchoring bonds .
Reaction Mechanisms
Q & A
Basic Research Questions
Q. How can SPMA-based copolymers be synthesized using controlled polymerization techniques?
- Methodological Answer : Atom Transfer Radical Polymerization (ATRP) is a widely used method for synthesizing SPMA copolymers. A water/DMF (40:60 v/v) solvent system with a Cu(I)/bipyridine catalyst and halogen exchange ensures controlled polymerization. For example, SPMA homopolymers with low polydispersity (1.15–1.25) are achievable by adding ≥60% Cu(II)Cl₂ relative to Cu(I)Cl. Chain-extension experiments confirm high blocking efficiency (>90% conversion) for amphiphilic block copolymers with methyl methacrylate (MMA) .
Q. What role does SPMA play in designing superabsorbent hydrogels for wastewater treatment?
- Methodological Answer : SPMA is grafted onto carboxymethyl cellulose (CMC) to create anionic hydrogels (CMC-g-P(SPMA)). These hydrogels exhibit high adsorption capacity for cationic dyes like methylene blue (MB) due to sulfonate groups in SPMA. Adsorption efficiency is quantified via Langmuir isotherm models, with maximum capacities reaching ~1,200 mg/g under optimized pH (e.g., pH 8–10) and temperature (25–40°C) .
Q. How is SPMA utilized in antifouling coatings for aquatic applications?
- Methodological Answer : SPMA is copolymerized with MMA to create transparent, fouling-resistant coatings. The sulfonate groups in SPMA enhance hydrophilicity, reducing biofouling. Performance is validated via marine immersion tests (e.g., 3 months), with fouling resistance quantified using shear attachment strength measurements of barnacles on coated surfaces .
Advanced Research Questions
Q. How do solvent composition and catalyst ratios influence SPMA polymerization control?
- Methodological Answer : SPMA homopolymerization in pure water results in poor control (polydispersity >1.38), even with excess Cu(II)Cl₂. Adding DMF (50% v/v) improves solubility and reduces chain-transfer reactions. Kinetic studies (e.g., linear ln([M]₀/[M]) vs. time plots) and GPC analysis are critical for optimizing solvent/catalyst ratios .
Q. What is the impact of cation alkyl chain length on SPMA-based ionic liquids (ILs) for forward osmosis (FO)?
- Methodological Answer : Phosphonium-based ILs with varying alkyl chains (e.g., [P₄₄₄₈][C₃S]) are synthesized via anion exchange. NMR (¹H, ³¹P) and FT-IR confirm structural integrity. Longer alkyl chains (e.g., octyl) reduce critical micelle concentration (CMC) but increase reverse solute flux in FO. Draw solute performance is evaluated via water flux (Jw) and specific reverse solute flux (Js/Jw) .
Q. How can contradictory data on SPMA-grafted membrane performance be reconciled?
- Methodological Answer : SPMA-grafted reverse osmosis (RO) membranes show flux enhancement but inconsistent antifouling results. Confounding variables include grafting density (measured via XPS) and feedwater composition (e.g., organic vs. inorganic foulants). Controlled studies using standardized foulants (e.g., bovine serum albumin) and atomic force microscopy (AFM) for surface roughness analysis are recommended .
Q. Methodological Considerations
- Characterization Techniques :
- Experimental Design :
Properties
CAS No. |
7582-21-0 |
---|---|
Molecular Formula |
C7H12O5S |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-(2-methylprop-2-enoyloxy)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H12O5S/c1-6(2)7(8)12-4-3-5-13(9,10)11/h1,3-5H2,2H3,(H,9,10,11) |
InChI Key |
KFNGWPXYNSJXOP-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCCS(=O)(=O)O |
Canonical SMILES |
CC(=C)C(=O)OCCCS(=O)(=O)O |
Synonyms |
3-sulfopropyl methacrylate |
Origin of Product |
United States |
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